molecular formula C28H29N5O5S2 B11628126 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11628126
M. Wt: 579.7 g/mol
InChI Key: UEAHKXTVUKPSFH-UCQKPKSFSA-N
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Description

The compound (5Z)-5-[(2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-7-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-3-(2-METHOXYETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a benzodioxole moiety, a piperazine ring, and a thiazolidinone core, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde to form the benzodioxole ring.

    Piperazine Ring Formation: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes.

    Thiazolidinone Core Formation: This involves the reaction of thiourea with α-halo ketones to form the thiazolidinone ring.

    Final Coupling Reaction: The intermediate compounds are then coupled under specific conditions, such as refluxing in an appropriate solvent, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinones.

    Reduction: The thiazolidinone ring can be reduced to form thiazolidines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alkoxides are employed under basic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Thiazolidines and related derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The pathways involved can include:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby blocking their activity.

    Receptor Modulation: Interacting with cell surface receptors to modulate signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Triple Bond Compounds: Molecules with triple bonds, such as nitrogen (N₂).

Uniqueness

This compound is unique due to its combination of a benzodioxole moiety, a piperazine ring, and a thiazolidinone core. This structural complexity provides it with distinct chemical and biological properties, making it a valuable molecule for research and development.

Properties

Molecular Formula

C28H29N5O5S2

Molecular Weight

579.7 g/mol

IUPAC Name

(5Z)-5-[[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H29N5O5S2/c1-18-3-6-24-29-25(31-9-7-30(8-10-31)16-19-4-5-21-22(13-19)38-17-37-21)20(26(34)33(24)15-18)14-23-27(35)32(11-12-36-2)28(39)40-23/h3-6,13-15H,7-12,16-17H2,1-2H3/b23-14-

InChI Key

UEAHKXTVUKPSFH-UCQKPKSFSA-N

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCOC)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6)C=C1

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCOC)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6)C=C1

Origin of Product

United States

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